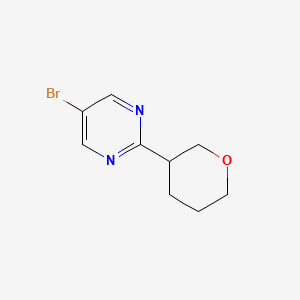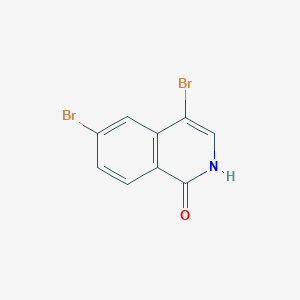
4,6-Dibromo-1,2-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-1,2-dihydroisoquinolin-1-one is a heterocyclic compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 g/mol . This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions on the isoquinolinone ring, which imparts unique chemical properties and reactivity. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
準備方法
The synthesis of 4,6-Dibromo-1,2-dihydroisoquinolin-1-one typically involves the bromination of 1,2-dihydroisoquinolin-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
化学反応の分析
4,6-Dibromo-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The compound can be reduced to 1,2-dihydroisoquinolin-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding isoquinolinone derivatives.
科学的研究の応用
4,6-Dibromo-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Organic Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its structural similarity to bioactive molecules.
Biological Studies: Researchers use it to study the interactions of brominated heterocycles with biological targets, which can lead to the discovery of new drugs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4,6-Dibromo-1,2-dihydroisoquinolin-1-one is not fully understood, but it is believed to interact with various molecular targets through its bromine atoms and the isoquinolinone core. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The compound may also participate in redox reactions and form reactive intermediates that can further interact with cellular components .
類似化合物との比較
4,6-Dibromo-1,2-dihydroisoquinolin-1-one can be compared with other brominated isoquinolinone derivatives such as:
4-Bromo-1,2-dihydroisoquinolin-1-one: This compound has a single bromine atom and exhibits different reactivity and biological activity compared to the dibromo derivative.
6-Bromo-1,2-dihydroisoquinolin-1-one: Similar to the 4-bromo derivative, this compound has distinct properties and applications.
4,6-Dichloro-1,2-dihydroisoquinolin-1-one:
The uniqueness of this compound lies in its dual bromination, which provides a versatile platform for further chemical modifications and enhances its potential in various research applications .
特性
IUPAC Name |
4,6-dibromo-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAFSAFEHZLMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
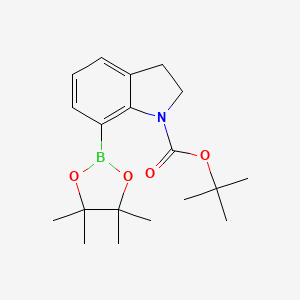
![(2R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid](/img/structure/B8056381.png)
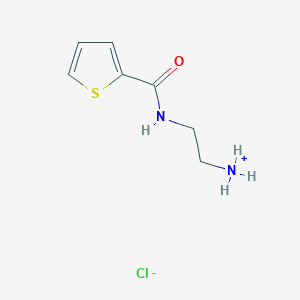
![[(5S)-5-amino-5-carboxypentyl]azanium;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B8056391.png)
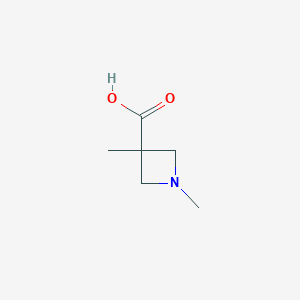
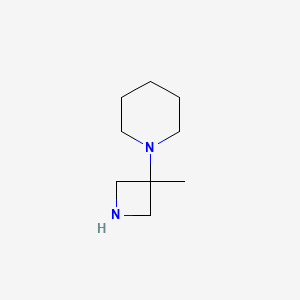
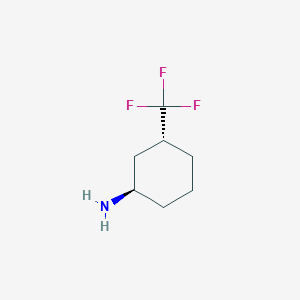
![3-(tert-Butyl)-6-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B8056404.png)
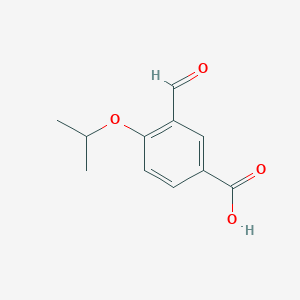

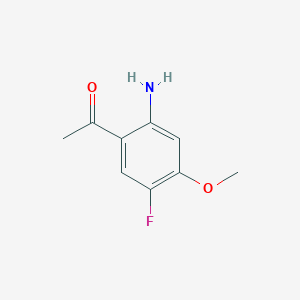
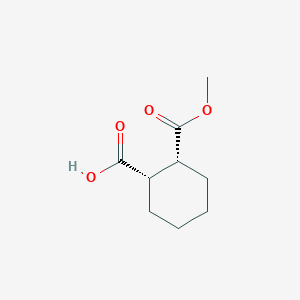
![(6-Fluorobenzo[D]isoxazol-3-YL)methanol](/img/structure/B8056468.png)
